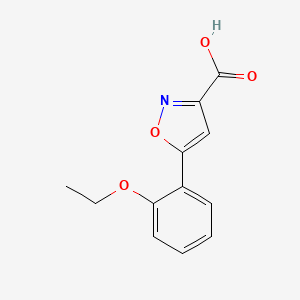

5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Description

Historical Context of Isoxazole Derivatives

The development of isoxazole chemistry traces its origins to the early 20th century, when Claisen first synthesized isoxazole in 1903 through the oximation of propargylaldehyde acetal, establishing the foundational methodology for this important class of heterocycles. This pioneering work opened new avenues for synthetic chemists and marked the beginning of systematic investigations into the properties and applications of isoxazole-containing compounds. The subsequent decades witnessed steady progress in understanding the reactivity patterns and synthetic approaches to isoxazole derivatives, laying the groundwork for their eventual emergence as significant pharmaceutical intermediates.

The evolution of isoxazole synthesis methodologies has been marked by several key developments that have enhanced access to structurally diverse derivatives. The introduction of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes revolutionized the field by providing regioselective routes to substituted isoxazoles. This methodology proved particularly valuable for accessing compounds like this compound, where precise substitution patterns are essential for biological activity. The development of transition metal-catalyzed cycloadditions further expanded the synthetic toolkit, enabling the preparation of complex isoxazole derivatives under mild conditions with excellent selectivity.

The pharmaceutical significance of isoxazole derivatives became increasingly apparent throughout the latter half of the 20th century, as researchers discovered their diverse biological activities. Notable examples include the development of cyclooxygenase-2 inhibitors such as valdecoxib, which demonstrated the therapeutic potential of isoxazole-containing molecules. The incorporation of isoxazole moieties into beta-lactamase-resistant antibiotics, including cloxacillin, dicloxacillin, and flucloxacillin, further underscored the importance of this heterocyclic system in medicinal chemistry. These successes established isoxazoles as privileged scaffolds in drug discovery and stimulated continued research into their synthetic chemistry and biological applications.

Contemporary isoxazole research has embraced green chemistry principles and advanced synthetic methodologies to address the growing demand for sustainable pharmaceutical manufacturing. The development of environmentally benign synthetic routes, including the use of deep eutectic solvents and microwave-assisted synthesis, has made isoxazole derivatives more accessible while reducing environmental impact. These advances have particular relevance for compounds like this compound, where efficient synthesis is crucial for enabling biological evaluation and potential therapeutic development.

Significance of this compound in Research

The research significance of this compound stems from its unique structural features that combine multiple pharmacophoric elements within a single molecular framework. The compound's isoxazole core provides a stable yet reactive platform for biological interactions, while the ethoxyphenyl substituent introduces lipophilic character that enhances membrane permeability and protein binding affinity. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, facilitating specific interactions with enzyme active sites and receptor binding domains. This combination of structural elements positions the compound as an ideal starting point for structure-activity relationship studies and lead optimization campaigns.

Research into related isoxazole-3-carboxylic acid derivatives has demonstrated significant enzyme inhibitory activities, particularly against xanthine oxidase, an important target for the treatment of gout and hyperuricemia. Studies of 5-phenylisoxazole-3-carboxylic acid derivatives revealed that compounds in this structural class exhibit potency levels in the micromolar to submicromolar range, with the substitution pattern on the phenyl ring playing a crucial role in determining biological activity. The incorporation of the ethoxy group in the 2-position of the phenyl ring in this compound represents a strategic modification that may enhance both solubility and target selectivity compared to unsubstituted analogs.

The compound's potential applications extend beyond enzyme inhibition to encompass broader therapeutic areas where isoxazole derivatives have shown promise. Research has demonstrated that isoxazole-containing molecules exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for addressing diverse medical needs. The specific substitution pattern in this compound may confer unique selectivity profiles that differentiate it from other isoxazole derivatives, potentially leading to novel therapeutic applications or improved safety profiles.

Current investigations into this compound have been facilitated by advances in synthetic methodology that enable efficient preparation of structurally related analogs for comparative studies. The development of regioselective synthetic routes to isoxazole-3-carboxylic acids has streamlined access to libraries of related compounds, accelerating structure-activity relationship studies and optimization efforts. This synthetic accessibility, combined with the compound's favorable physicochemical properties, has established it as a valuable research tool for exploring the therapeutic potential of isoxazole-based pharmaceuticals.

General Applications and Research Interest

The general applications of this compound span multiple domains of chemical and biological research, reflecting the versatility of isoxazole-based molecular scaffolds. In pharmaceutical development, this compound serves as both a lead molecule for drug discovery programs and a synthetic intermediate for accessing more complex therapeutic agents. The compound's structural features make it particularly suitable for applications in biochemical research, where it can function as a molecular probe for studying enzyme mechanisms and protein-ligand interactions. The presence of both aromatic and carboxylic acid functionalities provides multiple sites for chemical modification, enabling the development of analogs with tailored properties for specific research applications.

Research interest in this compound extends to agricultural chemistry, where isoxazole derivatives have shown promise as plant growth regulators and crop protection agents. The unique electronic properties of the isoxazole ring, combined with the ethoxyphenyl substituent, may confer specific biological activities that enhance crop yields or provide resistance to plant pathogens. This agricultural potential represents an important area of ongoing investigation, as the development of sustainable crop protection solutions becomes increasingly critical for global food security.

Material science applications of this compound focus on its potential use in developing novel polymers and advanced materials with specific thermal and mechanical properties. The compound's rigid aromatic structure and functional group diversity make it an attractive building block for polymer synthesis, potentially leading to materials with enhanced performance characteristics. The carboxylic acid functionality provides opportunities for incorporation into polymer backbones or side chains, enabling the development of functionalized materials for specialized applications.

Analytical chemistry applications of this compound center on its utility as a reference standard and chemical probe for method development and validation studies. The compound's well-defined structure and known physicochemical properties make it valuable for developing analytical methods for the detection and quantification of related molecules in various sample matrices. This analytical utility extends to environmental monitoring applications, where accurate detection of isoxazole derivatives may be important for assessing pharmaceutical contamination or agricultural runoff impacts.

The following table summarizes key physicochemical properties and research applications of this compound:

| Property/Application | Value/Description | Research Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ | Defines structural complexity and molecular interactions |

| Molecular Weight | 233.22 g/mol | Influences bioavailability and pharmacokinetic properties |

| Chemical Name | 5-(2-ethoxyphenyl)isoxazole-3-carboxylic acid | Systematic nomenclature for research identification |

| Pharmaceutical Research | Lead compound and synthetic intermediate | Drug discovery and medicinal chemistry applications |

| Biochemical Studies | Enzyme inhibitor and molecular probe | Understanding biological mechanisms and pathways |

| Agricultural Applications | Plant growth regulation and crop protection | Sustainable agriculture and food security |

| Material Science | Polymer building block and functional material | Advanced materials with specialized properties |

| Analytical Chemistry | Reference standard and method development | Quality control and environmental monitoring |

Propriétés

IUPAC Name |

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)11-7-9(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOCESBOKNLNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678846 | |

| Record name | 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-90-2 | |

| Record name | 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on its immunomodulatory effects, anti-inflammatory properties, and potential therapeutic applications.

Immunomodulatory Effects

Research has shown that isoxazole derivatives, including those related to this compound, exhibit notable immunomodulatory properties. For instance, certain derivatives have been reported to inhibit the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests a complex role in regulating immune functions .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects. In various studies, isoxazole derivatives have been shown to inhibit lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), both of which are key enzymes in inflammatory pathways. These inhibitory actions position such compounds as potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Study 1: Inhibition of Immune Responses

In a study investigating the immunological effects of isoxazole derivatives, it was found that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α in human blood cultures. This effect was associated with a decrease in lymphocyte proliferation upon exposure to mitogens .

Study 2: Anti-inflammatory Efficacy

Another study highlighted the compound's ability to reduce carrageenan-induced paw edema in mice models. The results indicated that treatment with the compound led to a significant reduction in inflammation compared to control groups, showcasing its potential as an anti-inflammatory agent .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the oxazole ring significantly influenced the biological activity of related compounds. For instance, varying the substituents on the phenyl ring altered both potency and selectivity towards specific biological targets, suggesting avenues for further optimization in drug design .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of oxazole compounds, including 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid, exhibit significant anticancer properties. For instance, studies have shown that modifications to the oxazole ring can enhance cytotoxicity against various cancer cell lines. A study focusing on similar compounds demonstrated that specific substitutions could lead to increased inhibition of tumor cell proliferation and induction of apoptosis through pathways involving caspases and NF-κB signaling .

Immunosuppressive Properties

The compound has also been explored for its immunosuppressive effects. Isoxazole derivatives have been reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by mitogens such as phytohemagglutinin (PHA). This property suggests potential applications in autoimmune diseases and transplant rejection scenarios .

Biological Research

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves interaction with specific cellular targets. These interactions can modulate signaling pathways related to inflammation and immune response. For example, compounds within this class have been shown to lower the production of pro-inflammatory cytokines like TNFα in human blood cell cultures, indicating their potential as therapeutic agents in inflammatory conditions .

Material Science

Synthesis of Advanced Materials

In material science, this compound serves as a building block for synthesizing advanced polymers and other functional materials. The unique properties of the oxazole ring allow for the development of materials with specific electronic or optical characteristics. This application is particularly relevant in the field of organic electronics and photonic devices .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring and the heterocyclic core significantly impacts molecular properties. Below is a comparative analysis of structurally related 1,2-oxazole-3-carboxylic acid derivatives:

Notes:

- Ethoxy vs.

- Hydroxyl Group: The 4-hydroxyphenyl derivative (C₁₀H₇NO₄) exhibits higher polarity and solubility, making it suitable for aqueous biological assays .

Research Findings and Trends

Synthetic Routes : Ethyl ester precursors (e.g., ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) are hydrolyzed to carboxylic acids with high yields (~94%), indicating scalable synthesis for oxazole derivatives .

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., -Br, -Cl) enhance stability but may reduce bioavailability.

- Bulky substituents (e.g., cyclohexylphenyl) increase molecular weight and hydrophobicity, impacting pharmacokinetics .

Computational Screening : Virtual libraries prioritize compounds with hybrid heterocycles (e.g., oxazole-thiazole) for targeted enzyme inhibition .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid typically follows a sequence involving:

- Formation of a 3-substituted-4-hydrogen-isoxazole-5-ketone intermediate,

- Introduction of a dimethylaminomethylene group to activate the ketone,

- Cyclization and ring closure under alkaline conditions,

- Acidification to yield the isoxazole carboxylic acid.

This route is adapted from known high-regioselectivity methods for 3-substituted 4-isoxazole carboxylic acids, where the 2-ethoxyphenyl group would be the substituent at the 3-position of the isoxazole ring.

Stepwise Preparation Method

Step 1: Preparation of 3-(2-Ethoxyphenyl)-4-hydrogen-isoxazole-5-ketone

- Starting from a 3-substituted-3-oxopropionate derivative bearing the 2-ethoxyphenyl group,

- Cyclization is carried out with hydroxylamine hydrochloride in the presence of an alkali such as sodium carbonate or sodium hydroxide,

- The reaction is conducted in aqueous or alcoholic solvents (water, methanol, ethanol), with water being optimal,

- Temperature is maintained between 0–50 °C,

- This yields the 3-(2-ethoxyphenyl)-4-hydrogen-isoxazole-5-ketone intermediate.

Step 2: Formation of 4-Dimethylaminomethylene Derivative

- The intermediate from step 1 is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an organic solvent such as toluene, ethyl acetate, or tetrahydrofuran (THF),

- DMF-DMA is used in 1–5 equivalents relative to the intermediate,

- Reaction temperature ranges from -10 °C to 80 °C,

- This step introduces a 4-dimethylaminomethylene group, activating the ketone for subsequent cyclization.

Step 3: Lactone Hydrolysis and Ring Closure

- The 4-dimethylaminomethylene derivative undergoes hydrolysis under alkaline conditions (using sodium carbonate, sodium hydroxide, or potassium hydroxide),

- The reaction is performed in water at 20–60 °C,

- Acidification follows to close the ring and yield the carboxylic acid,

- The product is isolated by crystallization or recrystallization from suitable solvents like ethyl acetate.

Alternative Preparation via Ester Intermediate Hydrolysis

Another documented method involves:

- Formation of ethyl 5-ethoxyisoxazoline-3-carboxylate by reacting hydroxylamine hydrochloride with a corresponding precursor in ethanol at room temperature,

- Extraction and purification of the ester intermediate,

- Hydrolysis of the ester with sodium hydroxide at room temperature,

- Acidification with hydrochloric acid to pH 2,

- Extraction and crystallization to obtain the isoxazole-3-carboxylic acid.

This method provides a practical approach for preparing the carboxylic acid derivative from the ester intermediate, enabling control over purity and yield.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Cyclization to isoxazole ketone | Hydroxylamine hydrochloride, alkali (Na2CO3, NaOH) | Water, MeOH, EtOH | 0–50 | Not specified | Water optimal; mild conditions |

| Dimethylaminomethylene formation | DMF-DMA (1–5 eq) | Toluene, EtOAc, THF | -10 to 80 | Not specified | Organic solvent needed |

| Lactone hydrolysis & ring closure | Alkali (Na2CO3, NaOH, KOH) | Water | 20–60 | Not specified | Acidification to pH 2 for isolation |

| Ester hydrolysis (alternative) | NaOH (5N), HCl acidification | Ethanol, water, MEK (methyl ethyl ketone) | Room temp | 2–4 hours | Extraction and crystallization steps |

Research Findings and Analytical Data

- The regioselectivity of the cyclization step is high due to the electrophilic activation of the keto group adjacent to the 3-substituent (2-ethoxyphenyl),

- Proton nuclear magnetic resonance (1H NMR) spectra confirm the substitution pattern and purity of intermediates and final products, showing characteristic aromatic multiplets and singlets corresponding to isoxazole protons,

- The final acid exhibits typical carboxylic acid proton signals around 9–10 ppm in 1H NMR,

- The intermediate ketones and dimethylaminomethylene derivatives show distinct chemical shifts for methylene and methyl groups confirming successful transformations.

Summary of Preparation Method Advantages

- The described method allows for large-scale preparation due to mild reaction conditions and straightforward workup,

- Intermediates can often be used without extensive purification, simplifying the process,

- The use of water and common solvents aligns with greener chemistry principles,

- The method provides high regioselectivity and good yields,

- Alternative ester hydrolysis route offers flexibility depending on available starting materials and desired purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of ethoxyphenyl-substituted precursors with nitrile oxides or via coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Optimization includes varying catalysts (e.g., Pd-based for coupling), temperature (80–120°C), and solvent systems (e.g., THF/DMF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve ≥97% purity, as seen in analogous oxazole derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥97% purity .

- NMR : H and C NMR to verify the ethoxyphenyl group (δ 1.4–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and oxazole ring protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H] at m/z 263.08 (calculated).

Q. What are the key physical properties (e.g., melting point) relevant to handling and storage?

- Methodological Answer : Analogous oxazole-carboxylic acids exhibit melting points between 182–242°C, suggesting this compound may require storage in dry, cool conditions (<25°C) to prevent decomposition. Thermogravimetric analysis (TGA) is recommended to assess thermal stability .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The ethoxy group’s electron-donating nature alters the oxazole ring’s electron density, which can be quantified via:

- DFT Calculations : Analyze HOMO-LUMO gaps and electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Cyclic Voltammetry : Measure oxidation-reduction potentials to assess stability under electrochemical conditions.

- Comparative studies with methyl/phenyl-substituted analogs (e.g., 5-methyl-2-phenyl derivatives ) can isolate substituent effects.

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., solvent polarity, cell membrane permeability). Address via:

- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) in both enzymatic (e.g., COX-2 inhibition) and cell-based assays (e.g., cytotoxicity in HEK293).

- Solvent Compatibility Studies : Compare DMSO vs. aqueous buffer solubility using dynamic light scattering (DLS) to identify aggregation artifacts .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases), focusing on hydrogen bonding with the carboxylic acid group.

- MD Simulations : Run 100-ns simulations to assess binding stability; quantify RMSD and binding free energy (MM-PBSA) for lead optimization.

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. Conduct:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.